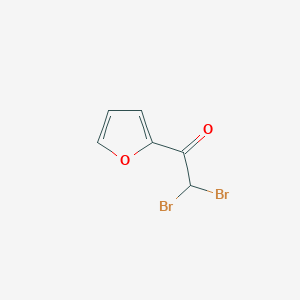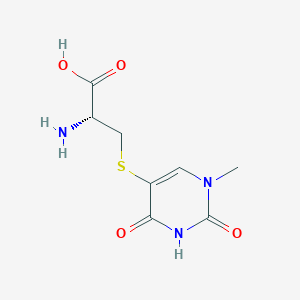
S-(1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid is a compound of significant interest in the fields of chemistry and biochemistry. This compound features a unique structure that combines an amino acid with a modified pyrimidine ring, making it a valuable subject for research in various scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and pyrimidine derivatives.
Coupling Reaction: The amino acid is coupled with the pyrimidine derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine.
Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the intermediate product.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Chemistry:
Synthesis of Complex Molecules:
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrimidine derivatives.
Medicine:
Drug Development: Research is ongoing to explore the compound’s potential as a therapeutic agent, especially in the treatment of diseases related to pyrimidine metabolism.
Industry:
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context of the research.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid: The racemic mixture containing both enantiomers.
Uniqueness:
Chirality: The ®-enantiomer exhibits specific interactions with chiral environments, making it distinct from its (S)-enantiomer and racemic mixture.
Biological Activity: The ®-enantiomer may have unique biological activities and therapeutic potential compared to its counterparts.
This detailed article provides a comprehensive overview of ®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
67797-19-7 |
|---|---|
Molekularformel |
C8H11N3O4S |
Molekulargewicht |
245.26 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(1-methyl-2,4-dioxopyrimidin-5-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H11N3O4S/c1-11-2-5(6(12)10-8(11)15)16-3-4(9)7(13)14/h2,4H,3,9H2,1H3,(H,13,14)(H,10,12,15)/t4-/m0/s1 |
InChI-Schlüssel |
SFFCGRDIANKHKE-BYPYZUCNSA-N |
Isomerische SMILES |
CN1C=C(C(=O)NC1=O)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
CN1C=C(C(=O)NC1=O)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)


![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)
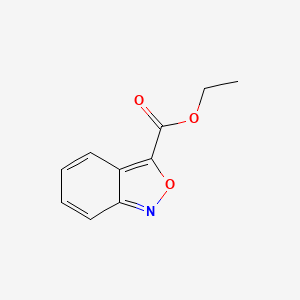
![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
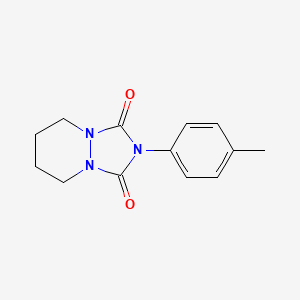
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)

![Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B12895556.png)
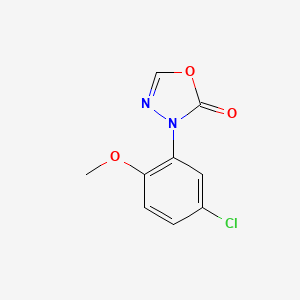
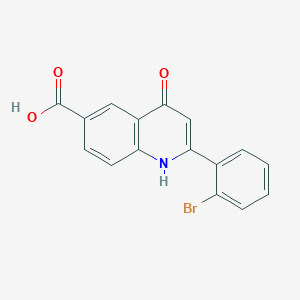
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
